molecular formula C19H19N2O+ B14292521 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium CAS No. 116364-36-4

9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium

Cat. No.: B14292521
CAS No.: 116364-36-4
M. Wt: 291.4 g/mol
InChI Key: DECJVFHKYGMHRS-UHFFFAOYSA-O
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Description

9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are characterized by a fused ring system containing both pyridine and carbazole moieties. The presence of multiple methyl groups and a hydroxy functional group contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can be subjected to cyclization reactions using strong acids or bases as catalysts. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological research due to its potential interactions with biomolecules. Studies have investigated its binding affinity to proteins and nucleic acids, making it a candidate for drug discovery and development.

Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic properties. Research has focused on their anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with specific molecular targets makes it a valuable lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the aromatic ring system allows for π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, as it can participate in electron transfer processes within cells.

Comparison with Similar Compounds

    9-Hydroxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole: This compound shares a similar core structure but differs in the number and position of methyl groups.

    9-Methoxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium: The presence of a methoxy group instead of a hydroxy group alters its chemical properties and reactivity.

    6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Although structurally different, this compound exhibits similar antioxidant properties.

Uniqueness: 9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium is unique due to its specific arrangement of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

116364-36-4

Molecular Formula

C19H19N2O+

Molecular Weight

291.4 g/mol

IUPAC Name

2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol

InChI

InChI=1S/C19H18N2O/c1-10-7-13(22)8-15-17-11(2)16-9-21(4)6-5-14(16)12(3)19(17)20-18(10)15/h5-9,22H,1-4H3/p+1

InChI Key

DECJVFHKYGMHRS-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=CC2=C1NC3=C2C(=C4C=[N+](C=CC4=C3C)C)C)O

Origin of Product

United States

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